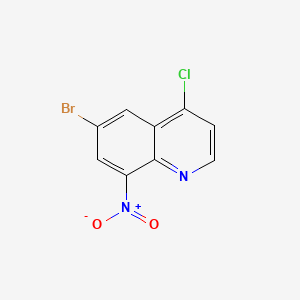

6-Bromo-4-chloro-8-nitroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

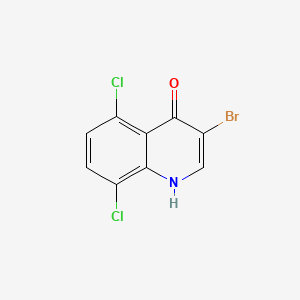

“6-Bromo-4-chloro-8-nitroquinoline” is a chemical compound with the linear formula C9H4BrClN2O2 . It has a molecular weight of 287.5 and is a solid in physical form . The compound has a melting point of 182 - 183 .

Synthesis Analysis

The synthesis of “this compound” involves several steps. In one method, it was slowly neutralized with solid potassium carbonate and the resulting solids were collected by filtration and washed with water . After drying in air, “6-bromo-4-chloro-quinoline” was isolated as a light yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. Quinoline-based structures, such as this compound, are often used in synthetic organic chemistry due to their versatile applications . They play a major role in the field of medicinal chemistry .

Physical And Chemical Properties Analysis

“this compound” is a solid compound with a melting point of 182 - 183 . It has a molecular weight of 287.5 and its linear formula is C9H4BrClN2O2 .

Wissenschaftliche Forschungsanwendungen

Antifungal Activity:

- 6-Bromo-4-chloro-8-nitroquinoline has been explored for its potential antifungal properties. Gershon, Clarke, and Gershon (1996) investigated derivatives of this compound, including 6-Bromo-3-chloro-8-quinolinol, and found them effective against various fungi like Aspergillus niger and Myrothecium verrucaria. These compounds showed inhibitory effects at low concentrations, suggesting their potential as fungicides (Gershon, Clarke, & Gershon, 1996).

Synthesis of Inhibitors:

- Lei et al. (2015) identified this compound as an important intermediate in synthesizing PI3K/mTOR inhibitors, which are significant in cancer therapy. This compound was used in creating complex inhibitors, underscoring its role in medicinal chemistry and drug development (Lei et al., 2015).

Synthetic Methodology:

- The compound also plays a role in synthetic chemistry. For example, Mosher, Yanko, and Whitmore (2003) discussed its use in creating different nitroquinoline derivatives. This application highlights its importance as a building block in organic synthesis (Mosher, Yanko, & Whitmore, 2003).

Potential Prodrug Systems:

- Couch et al. (2008) explored the use of nitroquinoline derivatives, potentially including this compound, as prodrug systems for bioreductive activation. This research emphasizes its role in developing novel therapeutic agents (Couch, Burke, Knox, & Moody, 2008).

Photolabile Protecting Group:

- Fedoryak and Dore (2002) studied brominated hydroxyquinolines, like this compound, for their use as photolabile protecting groups in the synthesis of biologically active molecules. This application is crucial in the field of photochemistry and drug delivery (Fedoryak & Dore, 2002).

Safety and Hazards

Wirkmechanismus

Target of Action

Quinoline motifs, which this compound is a derivative of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Mode of Action

It’s known that quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . A method for the polyfunctionalization of quinolines via nitration of bromoquinolines has been developed, representing a new synthetic approach to convert brominated nitroquinoline derivatives into useful cyclic amines via nucleophilic-substitution (SNAr) reaction .

Biochemical Pathways

Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

Result of Action

Quinoline and its derivatives have a broad spectrum of bio-responses, including anticancer, antioxidant, anti-covid-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, and antibacterial activities .

Eigenschaften

IUPAC Name |

6-bromo-4-chloro-8-nitroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-5-3-6-7(11)1-2-12-9(6)8(4-5)13(14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWMMTCBPDKAEN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C(=CC(=CC2=C1Cl)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670614 |

Source

|

| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198475-38-5 |

Source

|

| Record name | 6-Bromo-4-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598531.png)

![tert-Butyl 4-{[2-(4-nitrophenyl)ethyl]amino}piperidine-1-carboxylate](/img/structure/B598538.png)

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-ethenyl-, methyl ester](/img/structure/B598542.png)

![4-(Benzo[d]isothiazol-3-yl)-1-((3aR,7aR)-hexahydro-1H-isoindol-2(3H)-yl)piperazin-1-ium-1-sulfonate](/img/structure/B598547.png)

![5-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B598549.png)